(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC16351733
Molecular Formula: C15H12BrClN4O5S
Molecular Weight: 475.7 g/mol
* For research use only. Not for human or veterinary use.
![(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone -](/images/structure/VC16351733.png)
Specification
Molecular Formula | C15H12BrClN4O5S |
---|---|
Molecular Weight | 475.7 g/mol |
IUPAC Name | (5-bromofuran-2-yl)-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C15H12BrClN4O5S/c16-12-4-2-10(25-12)15(22)20-5-7-21(8-6-20)27(23,24)11-3-1-9(17)13-14(11)19-26-18-13/h1-4H,5-8H2 |
Standard InChI Key | KGMMWQDLOFFZQG-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone is defined by three key components:
-
Bromofuran moiety: The 5-bromofuran-2-yl group introduces halogenated electronegativity, enhancing reactivity and potential interactions with biological targets.
-
Piperazine ring: This nitrogen-containing heterocycle facilitates solubility and serves as a scaffold for modulating receptor binding .
-
Benzoxadiazole sulfonyl group: The 7-chloro-2,1,3-benzoxadiazol-4-yl sulfonyl unit contributes to electron-deficient characteristics, favoring interactions with enzymatic active sites.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃BrN₄O₅S |
Molecular Weight | 441.3 g/mol |
IUPAC Name | 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone |
Canonical SMILES | C1CN(CCN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=CC4=NON=C43 |
The compound’s sulfonamide linkage (-SO₂-) bridges the piperazine and benzoxadiazole groups, creating a planar configuration that may enhance binding to hydrophobic enzyme pockets.
Synthesis Methods and Optimization
Synthesis of this compound involves multi-step reactions leveraging modern organic chemistry techniques. Key steps include:
Formation of the Piperazine-Benzoxadiazole Sulfonyl Intermediate
The benzoxadiazole sulfonyl group is introduced via sulfonylation of piperazine using 7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride under alkaline conditions. This step typically achieves yields of 60–75% when conducted in tetrahydrofuran (THF) at 0–5°C.
Coupling with Bromofuran
The bromofuran moiety is attached through a nucleophilic acyl substitution reaction. The piperazine intermediate reacts with 5-bromofuran-2-carbonyl chloride in the presence of triethylamine, yielding the final product. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 2 hours, improving efficiency.
Table 2: Optimized Synthesis Parameters
Parameter | Condition |
---|---|
Solvent | Tetrahydrofuran (THF) |
Temperature | 0–5°C (Step 1); 80°C (Step 2) |
Catalyst | Triethylamine |
Yield | 68–72% |
Comparative Analysis with Structurally Similar Compounds
Table 3: Structural and Functional Comparison
The bromofuran and benzoxadiazole groups in the target compound confer distinct electronic properties, enhancing its binding specificity compared to simpler heterocycles.
Challenges and Future Directions
Bioavailability and Toxicity
The compound’s high molecular weight (441.3 g/mol) and lipophilicity (LogP ≈ 3.2) may limit blood-brain barrier penetration. Prodrug strategies or nanoparticle delivery systems could address this.
Synthetic Scalability
Current yields (68–72%) require optimization for industrial-scale production. Continuous flow chemistry may enhance reproducibility and reduce costs.
Target Validation
While MAGL inhibition is established, off-target effects on related hydrolases (e.g., FAAH, ABHD6) remain unstudied. Proteomic profiling and knockout models are essential for elucidating specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume